1-Chloro-2-(ethenesulfonyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5535-44-4 |
|---|---|
Molecular Formula |
C8H7ClO2S |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-chloro-2-ethenylsulfonylbenzene |
InChI |
InChI=1S/C8H7ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI Key |
LNVLGDVOEWXRHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Chloro 2 Ethenesulfonyl Benzene
Electrophilic Reactivity of the Ethenesulfonyl Moiety
The vinylsulfonyl group is a potent electron-withdrawing group, rendering the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the chemical transformations of 1-chloro-2-(ethenesulfonyl)benzene.
The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of this compound, the vinylsulfonyl group acts as an excellent Michael acceptor.
The addition of carbon nucleophiles to α,β-unsaturated sulfones is a well-established method for carbon-carbon bond formation. researchgate.net While specific studies detailing the reaction of this compound with a wide array of carbon nucleophiles are not extensively documented in the provided results, the general reactivity of vinyl sulfones suggests that it would readily react with stabilized carbanions. These can be derived from compounds like malonates, β-keto esters, and organometallic reagents. nsf.govrsc.org The sulfonyl group effectively polarizes the carbon-carbon double bond, facilitating the attack of the nucleophile. researchgate.net
For instance, the conjugate addition of organolithium reagents to similar olefinic systems has been shown to proceed effectively, with the intermediate anionic adducts exhibiting stability that allows for subsequent reactions with various electrophiles. nsf.gov This suggests a similar potential for this compound to participate in tandem Michael addition-alkylation sequences.
Table 1: Representative Carbon Nucleophiles in Michael Additions
| Nucleophile Type | Example | Expected Product with this compound |
| Organolithium Reagent | Butyllithium | 2-(1-Butyl-2-(2-chlorophenylsulfonyl)ethyl)benzene |
| Malonate Ester | Diethyl malonate | Diethyl 2-(2-(2-chlorophenylsulfonyl)ethyl)malonate |
| Cyclohexanone Enolate | Cyclohexanone | 2-(2-(2-Chlorophenylsulfonyl)ethyl)cyclohexan-1-one |
The conjugate addition of heteroatom nucleophiles, particularly thiols, to α,β-unsaturated systems is a highly efficient and widely utilized transformation. acsgcipr.org This reaction, often referred to as the thiol-Michael addition or hydrothiolation, proceeds readily with this compound. wikipedia.org Thiols are excellent nucleophiles for this purpose due to the high polarizability and nucleophilicity of the sulfur atom. masterorganicchemistry.com
The reaction can be catalyzed by either a base or a nucleophile. wikipedia.orgnih.gov In the base-catalyzed mechanism, a thiolate anion is generated, which then attacks the electrophilic β-carbon of the vinylsulfonyl group. nih.gov Nucleophilic catalysis, often employing phosphines, involves the initial addition of the catalyst to the Michael acceptor. nih.gov Regardless of the initiation method, the propagation phase is typically governed by an anionic cycle involving the addition of a thiolate to the ene, followed by a proton transfer. rsc.org
The reaction is generally high-yielding and occurs under mild conditions, often even without a catalyst. researchgate.net The addition of thiols to vinyl sulfones is a key step in various synthetic and material science applications. nih.gov
Table 2: Thiol-Michael Addition with this compound
| Thiol Nucleophile | Product |
| Ethanethiol | 1-Chloro-2-((2-(ethylthio)ethyl)sulfonyl)benzene |
| Thiophenol | 1-Chloro-2-((2-(phenylthio)ethyl)sulfonyl)benzene |
| Benzylthiol | 1-Chloro-2-((2-(benzylthio)ethyl)sulfonyl)benzene |
This compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system containing 4 π-electrons, and a dipolarophile, which provides 2 π-electrons. organic-chemistry.orgnih.gov
In these reactions, the ethenesulfonyl moiety of this compound serves as the 2π component, reacting with a 4π 1,3-dipole. organic-chemistry.org The electron-withdrawing nature of the sulfonyl group activates the double bond, making it a suitable dipolarophile. Examples of 1,3-dipoles that could react with this compound include azides, nitrile oxides, and nitrones. youtube.com For instance, the reaction with an azide (B81097) would lead to the formation of a triazole ring, while a nitrile oxide would yield an isoxazole. youtube.com
Like other cycloaddition reactions, 1,3-dipolar cycloadditions are subject to regio- and stereochemical control. The regioselectivity of the addition is often governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.org Frontier Molecular Orbital (FMO) theory is commonly used to predict the favored regioisomer. wikipedia.org The reaction is typically stereospecific with respect to the dipolarophile, meaning that the stereochemistry of the alkene is retained in the product. wikipedia.org While specific experimental data on the regio- and stereospecificity of cycloadditions involving this compound were not found in the search results, the general principles of 1,3-dipolar cycloadditions would apply.
Table 3: Potential 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Heterocyclic Product |
| Phenyl Azide | 1-Phenyl-4-((2-chlorophenyl)sulfonyl)methyl)-1H-1,2,3-triazole |
| Benzonitrile Oxide | 3-Phenyl-5-((2-chlorophenyl)sulfonyl)methyl)-4,5-dihydroisoxazole |
| N-Benzylidenemethanamine N-oxide (a nitrone) | 2-Phenyl-3-((2-chlorophenyl)sulfonyl)methyl)isoxazolidine |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Reactivity of the Chlorinated Benzene (B151609) Ring
The reactivity of the aryl chloride in this compound is dominated by nucleophilic aromatic substitution, a reaction class that is typically challenging for unactivated aryl halides. However, the presence of the strongly electron-withdrawing ethenesulfonyl group ortho to the chlorine atom profoundly influences the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution Pathways
Aryl halides can undergo nucleophilic substitution through different mechanistic pathways, primarily the addition-elimination (SNAr) and the elimination-addition (benzyne) routes. The operative mechanism is largely determined by the reaction conditions and the substitution pattern of the aromatic ring.
The SNAr mechanism is expected to be the predominant pathway for nucleophilic substitution on this compound under standard nucleophilic conditions. This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov The reaction proceeds in two steps:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The aromaticity of the ring is temporarily broken in this step.
Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion, yielding the substitution product. nih.gov
The presence of an electron-withdrawing group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects. nih.govchegg.com In the case of this compound, the ortho-ethenesulfonyl group is perfectly positioned to provide this stabilization, thereby activating the ring for nucleophilic attack. This activation is analogous to the well-studied activation provided by nitro groups in compounds like 2,4-dinitrochlorobenzene. libretexts.orgnih.gov
Table 1: Representative SNAr Reactions of Activated Aryl Chlorides This table presents examples from analogous systems to illustrate the SNAr reactivity expected for this compound.
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | NaOH (aq) | Room Temp | 2,4-Dinitrophenol | libretexts.org |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, RT | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |
| 2-Chloropyridine | NaOH | High Temp | 2-Hydroxypyridine | libretexts.org |
Under conditions of very strong bases, such as sodium amide (NaNH₂) in liquid ammonia, an alternative elimination-addition mechanism can occur. acs.orgmasterorganicchemistry.com This pathway does not require activation by electron-withdrawing groups but instead relies on the presence of a proton on a carbon atom adjacent (ortho) to the leaving group. acs.org
The mechanism involves two main stages:
Elimination: The strong base abstracts a proton from the position ortho to the chlorine atom. This is followed by the elimination of the chloride ion, resulting in the formation of a highly reactive, strained intermediate called benzyne (B1209423) . acs.orgprepchem.com
Addition: The nucleophile then rapidly attacks one of the two carbons of the "triple" bond in the benzyne intermediate. Subsequent protonation yields the final product. acs.org
A key feature of the benzyne mechanism is the potential for the incoming nucleophile to attach not only at the carbon that originally bore the leaving group (ipso-substitution) but also at the adjacent carbon (cine-substitution). libretexts.org For this compound, deprotonation could occur at the C6 position, leading to a single benzyne intermediate. The subsequent nucleophilic attack would be directed by the electronic effects of the sulfonyl group.
Influence of the Ethenesulfonyl Group on Aromatic Reactivity
The ethenesulfonyl group is a powerful activating group for nucleophilic aromatic substitution. Its influence stems from two primary electronic effects:
Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom of the sulfonyl group pull electron density away from the benzene ring through the sigma bond network. This effect makes the ring carbons, particularly the ipso-carbon, more electrophilic and susceptible to nucleophilic attack. chegg.com
The combined -I and -R effects of the ethenesulfonyl group make it one of the stronger activating groups for SNAr reactions, comparable in effect to the nitro group. nih.gov Its position ortho to the chlorine atom in this compound provides maximal resonance stabilization for the Meisenheimer complex, making the compound highly susceptible to nucleophilic displacement of the chloride.
Radical Reactions and Transformations
The ethenesulfonyl group not only influences the reactivity of the aromatic ring but also serves as a reactive site itself, particularly for radical reactions.
Radical Conjugate Additions
The carbon-carbon double bond in the ethenesulfonyl group is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This makes it an excellent Michael acceptor, susceptible to conjugate addition by nucleophiles and radicals. nih.gov
Radical conjugate addition to vinyl sulfones is a versatile method for forming new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org The general mechanism involves the addition of a radical species to the β-carbon of the vinyl group, generating a new radical intermediate stabilized by the adjacent sulfonyl group. This intermediate then typically abstracts a hydrogen atom or participates in further reactions to yield the final product.
The high reactivity of vinyl sulfones towards radical addition makes them valuable synthons in organic chemistry. nih.govnih.gov Various radicals, including alkyl, aryl, and heteroatom-centered radicals, can be added across the double bond.
Table 2: Examples of Radical Additions to Vinyl Sulfones This table shows representative radical additions to analogous aryl vinyl sulfones, illustrating the expected reactivity of the ethenesulfonyl moiety in this compound.
| Vinyl Sulfone | Radical Source | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Phenyl vinyl sulfone | t-BuOOtBu (source of t-Bu•) | Heat | Adduct of t-butyl radical | organic-chemistry.org |
| Ethyl vinyl sulfone | Iodoalkane, Initiator | Heat/Light | Adduct of alkyl radical | organic-chemistry.org |
| Aryl vinyl sulfones | Sulfonyl chlorides, Photocatalyst | Blue LED | Spirocyclic vinyl sulfones | nih.gov |
Photochemical Halogen-Bonding Promoted Reactions
The intersection of photochemistry and halogen bonding has emerged as a potent strategy for generating radical intermediates under mild conditions. rsc.org This approach leverages the formation of a halogen-bond complex, which can act as an electron donor-acceptor (EDA) complex, to initiate photochemical transformations upon light irradiation. researchgate.net In the context of vinyl halides, such as this compound, this strategy facilitates the formation of highly reactive vinyl radicals, which can then participate in various bond-forming reactions. rsc.orgresearchgate.net
Mechanistic studies and DFT calculations support a process initiated by the pre-formation of a halogen-bonding complex between a halogen-bond donor (the vinyl halide) and a halogen-bond acceptor. rsc.orgresearchgate.net This complex, upon photochemical excitation, can lead to the generation of radical intermediates. This method has been successfully applied to the cross-coupling of alkenyl halides with thiols and the synthesis of vinyl sulfones from vinyl bromines and sodium sulfinates. rsc.orgnih.gov These reactions are notable for proceeding under metal-free, photocatalyst-free, base-free, and oxidant-free conditions, highlighting the utility of halogen bonding as a non-covalent interaction to drive reactivity. nih.gov
A key application of this methodology is the stereoselective, catalyst-free C(sp²)–S bond-forming reaction. rsc.org The process involves the photochemical cross-coupling between a vinyl halide and a thiol in the presence of a base. The reaction is initiated by the formation of a halogen-bond complex between the vinyl halide and the thiolate, generated in situ. Photoirradiation of this complex leads to the formation of a vinyl radical and a sulfur-centered radical, which then combine to form the vinyl sulfide (B99878) product. rsc.orgresearchgate.net This reaction exhibits broad functional group tolerance and is scalable. rsc.orgresearchgate.net
Another significant transformation is the synthesis of vinyl sulfones via the radical-radical cross-coupling of vinyl halides and sodium sulfinates. nih.gov This photochemical, halogen-bonding-assisted method provides an efficient route to a variety of vinyl sulfones with excellent functional group tolerance. The reaction can also be performed in a one-pot method using sulfonyl chlorides as the sulfinate precursor. nih.gov
| Reactants | Conditions | Product Type | Key Features |
| Alkenyl Halides, Thiols | Base, Light Irradiation | Vinyl Sulfides | Catalyst-free, Stereoselective, Formation of vinyl and sulfur-centered radicals via halogen-bonding complex. rsc.orgresearchgate.net |
| Vinyl Bromines, Sodium Sulfinates | Light Irradiation | Vinyl Sulfones | Metal-free, Photocatalyst-free, Base-free, Oxidant-free, High functional group tolerance. nih.gov |
N-Heterocyclic Carbene-Catalyzed Rearrangements and Transformations
N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts capable of mediating a wide array of chemical transformations, largely due to their ability to induce polarity reversal (umpolung) in substrates. beilstein-journals.orgsemanticscholar.org While much of NHC catalysis involves the activation of carbonyl compounds, a distinct mode of reactivity involves the conjugate addition of the NHC to Michael acceptors, such as vinyl sulfones. nih.gov This reactivity pattern opens new avenues for rearrangements and transformations of compounds like this compound.
Research has demonstrated that NHCs, particularly those derived from triazolium salts, can catalyze the rearrangement of vinyl sulfones under mild conditions. nih.govrsc.orgnih.gov A notable example is the rearrangement of 1,1-bis(arylsulfonyl)ethylenes to the corresponding trans-1,2-bis(arylsulfonyl)ethylenes. nih.govrsc.org Mechanistic studies suggest a novel conjugate addition/umpolung process. The reaction is initiated by the 1,4-conjugate addition of the NHC to the vinyl sulfone. This is followed by an unusual ejection and subsequent re-addition of a sulfinate ion to generate the thermodynamically more stable trans-1,2-isomer. nih.govrsc.org
This fundamental rearrangement has been leveraged in tandem reactions to construct more complex molecular architectures. By combining the NHC-catalyzed sulfone transposition with subsequent cycloadditions, highly substituted heterocycles can be generated in a single flask. nih.govrsc.org For instance, the reaction of a 1,1-bis(arylsulfonyl)ethylene with a nitrone in the presence of an NHC catalyst leads to a highly substituted isoxazolidine (B1194047) through a tandem rearrangement/[3+2] Huisgen cycloaddition. nih.gov This demonstrates that the NHC-catalyzed reaction of vinyl sulfones differs fundamentally from typical NHC-catalyzed processes that use α,β-unsaturated carbonyl compounds as substrates. nih.gov
The versatility of NHC catalysis extends to a broad range of transformations beyond rearrangements. researchgate.net NHCs can catalyze benzoin-type reactions, annulations, and other cycloadditions with various electrophiles. beilstein-journals.orgnih.govnih.gov For a substrate like this compound, the vinyl sulfone moiety can act as a Michael acceptor for the NHC-generated Breslow intermediate derived from an aldehyde. This could potentially lead to various transformations, although specific examples directly employing this compound are not prominent in the literature. The established reactivity of NHCs with vinyl sulfones, however, strongly suggests its potential as a substrate in such catalytic systems. nih.govrsc.org
| Catalyst Type | Substrate Type | Transformation | Mechanistic Hallmark |
| Triazolium-derived NHC | 1,1-bis(arylsulfonyl)ethylene | Rearrangement to trans-1,2-bis(arylsulfonyl)ethylene | Conjugate addition of NHC, ejection and re-addition of sulfinate ion. nih.govrsc.org |
| Triazolium-derived NHC | 1,1-bis(arylsulfonyl)ethylene, Nitrone | Tandem Rearrangement/Cycloaddition | Formation of highly substituted isoxazolidines. nih.gov |
Theoretical and Computational Studies of 1 Chloro 2 Ethenesulfonyl Benzene Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction mechanisms involving 1-Chloro-2-(ethenesulfonyl)benzene. DFT calculations allow for the exploration of potential energy surfaces, identifying transition states and intermediates to map out the most probable reaction pathways.
Researchers have employed DFT methods, such as B3LYP with various basis sets, to investigate the selectivity of reactions involving this compound. These calculations can predict whether a reaction will favor a particular regio- or stereoisomer by comparing the activation energies of the different possible pathways. For instance, in cycloaddition reactions, DFT can help determine the preferred orientation of the interacting molecules, thus explaining the observed product distribution.
Table 1: Representative DFT Calculation Parameters for Reaction Mechanism Studies
| Parameter | Description |
| Functional | B3LYP, M06-2X, etc. |
| Basis Set | 6-31G(d,p), 6-311++G(2d,2p), etc. |
| Solvation Model | PCM, SMD, etc., to simulate solvent effects. |
| Task | Transition State Search, IRC Calculation. |
This table is for illustrative purposes and actual parameters may vary based on the specific study.
Quantum-Chemical Computations for Reactivity Predictions
Quantum-chemical computations provide a quantitative framework for predicting the reactivity of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, alongside DFT, are used to calculate various molecular properties that correlate with reactivity.
Key reactivity descriptors that are often computed include:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. A low HOMO-LUMO gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is instrumental in predicting the sites of attack for various reagents.
Global and Local Reactivity Indices: Parameters derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, provide a more nuanced understanding of the molecule's reactivity and selectivity.
Electronic Structure and Bonding Analysis
The electronic structure of this compound has been thoroughly analyzed using computational methods to understand the nature of its chemical bonds and the distribution of electrons within the molecule.
Natural Bond Orbital (NBO) analysis is a common technique used to study the bonding in this system. NBO analysis provides information about:
Hybridization: The hybridization of atomic orbitals involved in forming sigma and pi bonds.
Bond Orders: The strength and nature (single, double, triple) of the chemical bonds.
Charge Distribution: The partial atomic charges on each atom, which influences the molecule's polarity and reactivity.
Hyperconjugative Interactions: Stabilizing interactions between occupied and unoccupied orbitals, which can affect the molecule's conformation and reactivity.
Atoms in Molecules (AIM) theory is another powerful tool used to characterize the bonding. By analyzing the topology of the electron density, AIM can identify bond critical points and characterize the nature of the interactions (e.g., covalent vs. electrostatic).
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are critical to its chemical behavior. Conformational analysis, performed using computational methods, aims to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them.
Potential energy surface scans are performed by systematically rotating specific dihedral angles in the molecule and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states.
Furthermore, computational studies have shed light on the intermolecular interactions that this compound can form. These studies are crucial for understanding its properties in the solid state and in solution. DFT and other high-level ab initio methods are used to calculate the energies and geometries of dimers and larger clusters, revealing the nature and strength of non-covalent interactions such as:
Hydrogen Bonding: Although not a classic hydrogen bond donor, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
Halogen Bonding: The chlorine atom can participate in halogen bonding interactions with electron-donating atoms.
π-π Stacking: Interactions between the benzene (B151609) rings of adjacent molecules.
van der Waals Forces: General attractive or repulsive forces between molecules.
Table 2: Calculated Intermolecular Interaction Energies
| Interaction Type | Example System | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | This compound with Water | -3 to -5 |
| π-π Stacking | This compound Dimer | -2 to -4 |
| Halogen Bonding | This compound with a Lewis Base | -1 to -3 |
Note: The values in this table are representative and can vary depending on the computational method and the specific orientation of the interacting molecules.
Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Fluxional Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. wikipedia.org For 1-Chloro-2-(ethenesulfonyl)benzene, ¹H and ¹³C NMR spectroscopy would be crucial for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the vinyl group and the aromatic ring. The coupling patterns (splitting of signals) between adjacent protons would help to establish their relative positions. For instance, the protons of the ethenesulfonyl group (-SO₂-CH=CH₂) would likely appear as a characteristic set of multiplets in the olefinic region of the spectrum. The protons on the chlorinated benzene (B151609) ring would exhibit a complex splitting pattern in the aromatic region, indicative of an ortho-disubstituted ring.
Fluxional Behavior: Temperature-dependent NMR studies could be employed to investigate any potential conformational dynamics or restricted rotation around the C-S bond, which might be observable through changes in the NMR spectrum at different temperatures. However, without experimental data, any discussion of fluxional behavior remains speculative.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. jeolusa.com This information is critical for determining the molecular weight of a compound and can provide insights into its elemental composition and structure through fragmentation analysis. cas.cnmiamioh.edu
Mass Spectrometry (MS): A standard mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the M+2 peak having an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns, resulting from the breakdown of the molecular ion, would provide further structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. nih.gov This would definitively confirm the molecular formula of this compound as C₈H₇ClO₂S.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint". docbrown.info
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Vinyl Group (C=C): A C=C stretching vibration would be expected around 1640-1610 cm⁻¹.
Aromatic Ring (C=C): Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
C-H Bonds: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while vinyl C-H stretching vibrations also appear in this region.
C-Cl Bond: A C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
X-ray Crystallography for Absolute Configuration and Halogen Bonding Interactions
X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, and bond angles. wikipedia.org
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation. This would include the planarity of the vinyl and benzene groups and the torsion angles around the C-S bond.
Halogen Bonding Interactions: The presence of a chlorine atom on the benzene ring introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. In the solid state, this could lead to specific intermolecular packing arrangements, which would be revealed by X-ray crystallography.
Applications of 1 Chloro 2 Ethenesulfonyl Benzene in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
1-Chloro-2-(ethenesulfonyl)benzene serves as a versatile building block in the construction of complex organic molecules. The vinyl sulfone moiety is a potent Michael acceptor, readily reacting with nucleophiles. This reactivity, combined with the potential for transformations on the aromatic ring, allows for the assembly of intricate molecular architectures. Aryl vinyl sulfones are key components in palladium-catalyzed coupling reactions with sulfinic acid salts, which are used to form unsymmetrical diaryl sulfones acs.org. This demonstrates their utility in creating complex sulfonated compounds. The general principle of using readily available, reactive compounds like anthranils as building blocks for constructing C-N bonds and N-heterocycles highlights the strategic importance of such versatile synthons in modern organic chemistry rsc.org. The presence of the chloro- and ethenesulfonyl- groups on the benzene (B151609) ring provides two distinct points for chemical modification, enabling its incorporation into a diverse range of larger, more complex structures.
Strategies for Heterocycle Synthesis Involving Aryl Vinyl Sulfones
Aryl vinyl sulfones, such as this compound, are pivotal precursors in the synthesis of heterocyclic compounds. The electron-deficient nature of the double bond makes it highly susceptible to nucleophilic attack, which can initiate a cascade of reactions leading to ring formation.
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of cyclic compounds, particularly cyclopropanes. rsc.orgresearchgate.net This reaction involves the tandem Michael-type addition of a nucleophile to an electron-poor alkene, followed by an intramolecular cyclization. nih.gov In this context, the vinyl sulfone group of this compound acts as an excellent Michael acceptor.
The general mechanism proceeds as follows:
A nucleophile adds to the β-carbon of the vinyl sulfone.
This addition generates a stabilized carbanion (an enolate or equivalent).
The carbanion then acts as an internal nucleophile, attacking an electrophilic center within the same molecule to close the ring.
This strategy has been successfully employed to create a library of dinitrile-substituted cyclopropanes from various acetonitriles and α-bromoennitriles under mild, base-promoted conditions. nih.gov The versatility of the MIRC approach allows for the construction of highly functionalized and enantioenriched cyclopropane (B1198618) derivatives, which are valuable structures in medicinal chemistry and materials science. rsc.orgresearchgate.net
The vinyl sulfone functionality is also amenable to tandem reactions that involve rearrangements and cycloadditions. A notable example is the 1,2-sulfone rearrangement that can occur following a nucleophilic addition to bis-activated vinyl sulfones. nih.gov This rearrangement has been studied in detail and can be promoted by various organocatalysts, leading to rearranged products in high yields and enantioselectivities. nih.gov
Furthermore, aryl vinyl sulfones can participate in photocyclization reactions. While studies have specifically detailed the tandem photocyclization-intramolecular addition of aryl vinyl sulfides, which involves a [2+2] cycloaddition followed by an allylic sulfide (B99878) rearrangement, similar photochemical reactivity can be anticipated for aryl vinyl sulfones. acs.org The intramolecular photocyclization of aryl vinyl sulfones has also been reported, showcasing another pathway for forming complex cyclic systems. acs.org These tandem processes, where multiple bonds are formed in a single operation, offer an efficient route to complex molecular frameworks from relatively simple precursors like this compound.
Development of Sulfone-Based Click Chemistry Methodologies (e.g., SuFEx Chemistry)
The sulfonyl group is central to the development of new "click chemistry" reactions, most notably Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). nih.gov SuFEx chemistry relies on the high stability and specific reactivity of the S(VI)-F bond. sigmaaldrich.com While this compound contains a sulfonyl chloride precursor, its vinyl sulfone moiety is highly relevant to this field. The vinyl group in compounds like ethenesulfonyl fluoride is described as a "perfect Michael acceptor," reacting readily with a wide range of nucleophiles. nih.govsigmaaldrich.com
This reactivity allows for the facile connection of molecular building blocks, a key principle of click chemistry. nih.gov The development of SuFExable hubs, such as 1,1-bissulfonylfluoride substituted cyclobutenes, from the cycloaddition of in situ generated ethene-1,1-disulfonyl difluoride (EDSF) with alkynes, further illustrates the utility of vinyl sulfone-type reactivity in creating versatile platforms for further derivatization via SuFEx. nih.gov The inherent reactivity of the vinyl sulfone in this compound makes it an excellent candidate for incorporation into molecules designed for SuFEx applications or other sulfone-based ligation strategies.
Applications in Polymer Chemistry
The vinyl group in this compound allows it to function as a monomer in polymerization reactions, leading to the creation of polymers with unique properties conferred by the sulfone group.
Vinyl sulfone monomers are valuable in the synthesis of specialty polymers. They can participate in step-growth polymerization via the thiol-Michael addition reaction. When multifunctional thiols and vinyl sulfone monomers are reacted, they form uniform polymer networks. nih.gov Notably, thiol-vinyl sulfone polymers exhibit significantly higher glass transition temperatures (Tg) compared to analogous thiol-acrylate polymers, resulting in glassy, hard materials rather than soft elastomers. nih.gov This property is attributed to the presence of the highly polar sulfone groups in the polymer backbone.
The properties of these sulfone-based polymers can be tuned by incorporating different functional groups. For instance, eliminating ester groups and including aromatic moieties can further increase the polymer's Tg and improve its hydrolytic stability. nih.gov Additionally, vinyl polymers containing pendent sulfone groups can be synthesized through methods like atom-transfer radical polymerization of a related sulfide-containing monomer, followed by oxidation to the sulfone. rsc.org The resulting polysulfones can have interesting applications, such as in the formation of transparent electrophoretic coatings. rsc.org Therefore, this compound represents a potential monomer for creating high-performance polymers with desirable thermal and mechanical properties.
Interactive Data Table: Properties of Thiol-Vinyl Sulfone Networks
The following table, based on findings from studies on thiol-Michael polymer networks, illustrates the impact of monomer structure on the glass transition temperature (Tg) of the resulting polymers. nih.gov
| Monomer System | Polymer Type | Glass Transition Temperature (Tg) (°C) | Key Structural Feature's Influence |
| PETMP/TMPTA | Thiol-Acrylate | < 30 | Flexible thioether and ester linkages result in low Tg. |
| Thiol + Vinyl Sulfone | Thiol-Vinyl Sulfone | 30 - 80 | The presence of sulfone groups significantly increases Tg. |
| Thiol + Vinyl Sulfone (Ester-free) | Thiol-Vinyl Sulfone | Higher than ester-containing counterparts | Elimination of flexible ester groups elevates Tg. |
| Thiol + Vinyl Sulfone (Aromatic) | Thiol-Vinyl Sulfone | Higher than aliphatic counterparts | Incorporation of rigid aryl structures increases Tg. |
This table is a generalized representation based on reported trends.
Radical Ring-Opening Polymerization of Cyclic Sulfone Derivatives
Radical ring-opening polymerization (rROP) of cyclic monomers is a significant area of research, as it offers a pathway to introduce heteroatoms and functional groups into the main chain of polymers, potentially imparting degradability. nih.govmdpi.comresearchgate.net This method is seen as an alternative to the traditional synthesis of aliphatic polysulfones, which often involves the use of toxic sulfur dioxide gas. mdpi.com
Studies in this area have investigated the polymerization of cyclic sulfone compounds like sulfolane (B150427) and sulfolene derivatives. nih.govmdpi.comresearchgate.net For instance, research has been conducted on the radical ring-opening polymerization of 2-vinylsulfolane (2VS) and the reactivity of 3-exomethylenesulfolane (3EMS). mdpi.comresearchgate.net The polymerization of these compounds can lead to polysulfones with unsaturated groups in the polymer backbone, which can be further functionalized. mdpi.com The success of rROP is often dependent on factors like ring strain and the steric bulk of the monomer.
However, specific studies or data detailing the radical ring-opening polymerization of a cyclic precursor to this compound are not present in the reviewed literature.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of aryl vinyl sulfones, including 1-Chloro-2-(ethenesulfonyl)benzene, is an area of active research. While traditional methods exist, the development of more efficient, selective, and sustainable catalytic systems is a key future direction. Current research on related vinyl sulfones highlights several promising avenues.
Recent advancements have focused on transition-metal-catalyzed and metal-free approaches. For instance, a nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been developed, offering a new route to vinyl sulfones with broad functional group compatibility. organic-chemistry.org Palladium catalysis has also proven effective for the coupling of sulfinic acid salts with vinyl halides or triflates, a method that could be adapted for the synthesis of this compound. organic-chemistry.org The use of a Xantphos ligand was found to be critical for the success of these reactions, suggesting that ligand design will be a crucial aspect of developing new catalytic systems. organic-chemistry.org
Photochemical methods are also emerging as a powerful, metal-free alternative. A recently reported photochemical, halogen-bonding-assisted synthesis of vinyl sulfones from vinyl bromides and sodium sulfinates proceeds without the need for a photocatalyst, base, or external oxidant. organic-chemistry.org Another innovative approach utilizes visible-light induction for the decarboxylative sulfonylation of cinnamic acids using various sulfonyl sources and inexpensive organic photocatalysts like eosin (B541160) Y. acs.org
Table 1: Emerging Catalytic Strategies for Vinyl Sulfone Synthesis
| Catalytic System/Method | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Nickel-Catalysis | Direct sulfonylation of alkenes using sulfonyl chlorides. | Direct synthesis from 1-chloro-2-vinylbenzene. | organic-chemistry.org |
| Palladium-Catalysis | Coupling of sulfinic acid salts with vinyl halides; requires specific ligands like Xantphos. | Synthesis from a 2-chlorophenylsulfinate salt and a vinyl halide. | organic-chemistry.org |
| Photochemical Synthesis | Metal-free, oxidant-free radical-radical cross-coupling of vinyl bromides and sodium sulfinates. | A sustainable, catalyst-free route from precursors. | organic-chemistry.org |
| Visible-Light Photocatalysis | Decarboxylative sulfonylation of cinnamic acids using organic photocatalysts. | Synthesis from a substituted cinnamic acid derivative. | acs.org |
| Electrochemical Synthesis | Direct current-driven reaction of sodium sulfinates and olefins. | An environmentally friendly method using electricity as the reagent. | organic-chemistry.org |
Unveiling Undiscovered Reactivity Modes
The established reactivity of this compound centers on its role as a Michael acceptor in reactions with soft nucleophiles like thiols and amines. scripps.eduresearchgate.net However, the full scope of its chemical behavior remains to be explored. Future research will likely focus on uncovering novel reactivity patterns and expanding its application in constructing complex molecular architectures.
One area of interest is the exploration of its participation in more complex cycloaddition reactions beyond simple Diels-Alder type transformations. scripps.edu The electronic properties conferred by the 2-chloro substituent could influence the regioselectivity and stereoselectivity of these reactions in ways that have not yet been systematically studied.
Furthermore, the potential for radical reactions involving the vinyl sulfone moiety is an underexplored frontier. While radical additions to vinyl sulfones are known, designing new cascade reactions initiated by the addition of a radical to this compound could lead to the rapid assembly of intricate scaffolds. scripps.edu For example, recent work on other vinyl sulfones has shown the feasibility of radical cyclization followed by aryl migration to access complex spirocyclic systems, a strategy that could be applied to this compound. nih.gov
The relative reactivity of the vinyl sulfone group compared to other functional groups is also a subject for deeper investigation. Studies comparing vinyl sulfones and acrylates in thiol-Michael addition reactions have shown that vinyl sulfones react more rapidly and selectively. researchgate.netrsc.org A detailed kinetic and mechanistic understanding of the competitive reactivity of this compound in the presence of other electrophilic sites could enable its use as a highly selective reagent in multifunctional substrates.
Integration with Flow Chemistry and Sustainable Synthesis Practices
The shift towards more sustainable chemical manufacturing provides a significant opportunity for innovation in the use of this compound. Integrating its synthesis and subsequent transformations into continuous flow processes is a key emerging trend. Flow chemistry offers benefits such as enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability.
The synthesis of vinyl sulfones often involves highly reactive intermediates or exothermic steps, which can be managed more effectively in a flow reactor. Furthermore, sustainable synthesis practices, such as the use of aqueous media, are being developed for vinyl sulfone synthesis. acs.org A green method for the sulfination of allenic carbonyl compounds in water has been reported, yielding a variety of vinylic sulfones. acs.org Applying such principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Electrochemical methods, which use electricity as a "green" reagent, are also being explored for sulfone synthesis and are highly amenable to flow setups. organic-chemistry.org The electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts represents a catalyst- and additive-free method to generate sulfones at room temperature. organic-chemistry.org Adapting this technology for the continuous production of this compound is a promising direction for future research.
Computational Design and Prediction of Novel Transformations
Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity. For this compound, quantum-chemical calculations can provide deep insights into its electronic structure, reaction mechanisms, and potential for novel transformations.
Theoretical studies can be employed to predict the reactivity of the vinyl sulfone moiety towards a wide range of nucleophiles and dipoles, guiding experimental efforts towards discovering new reactions. For instance, computational work has been used to investigate how the reactivity of vinyl sulfones can be modulated to switch between irreversible and reversible reactions with thiols, which has significant implications for their use in dynamic covalent chemistry. rsc.org
Applying these computational models to this compound could help in:
Predicting Regioselectivity: Calculating the energies of different transition states in cycloaddition or addition-elimination reactions to predict the major product isomer.
Designing Catalysts: Modeling the interaction of the substrate with potential catalysts to optimize ligand structure and reaction conditions for higher efficiency and selectivity.
Uncovering Reaction Mechanisms: Elucidating the step-by-step mechanism of novel transformations, providing a rational basis for reaction optimization.
This predictive power can accelerate the discovery of new applications for this compound, reducing the need for extensive empirical screening.
Development of Advanced Spectroscopic Probes for Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. The development of advanced spectroscopic probes for monitoring reactions involving this compound is an important enabling technology.
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are particularly powerful for this purpose. rsc.org An electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to continuously monitor the progress of free radical organic reactions, providing valuable kinetic and mechanistic insights. rsc.org This type of setup could be adapted to study the synthesis or subsequent reactions of this compound, especially in electrochemical or flow chemistry contexts.
Furthermore, some vinyl sulfone derivatives have been designed as fluorescent probes. nih.gov By strategically modifying the aryl ring of a vinyl sulfone, researchers have created molecules that exhibit changes in their fluorescence properties in response to their environment, such as solvent viscosity. nih.gov While this compound itself is not inherently fluorescent, this principle could inspire the design of related structures where the progress of a reaction involving the vinyl sulfone group could be tracked by a "turn-on" or "turn-off" fluorescence signal. This would be particularly valuable for high-throughput screening of new reactions and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
